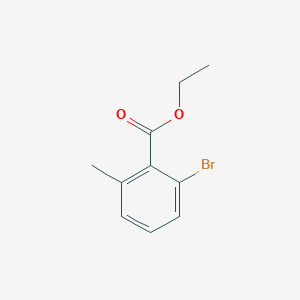

Ethyl 2-bromo-6-methylbenzoate

Description

Halogenated benzoate (B1203000) esters occupy a crucial position in the toolkit of synthetic organic chemists. The interplay between the deactivating, yet synthetically versatile, halogen substituent and the modifiable ester group allows for a wide array of chemical transformations. This dual functionality makes them pivotal intermediates in the construction of pharmaceuticals, agrochemicals, and functional materials.

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental precursors in contemporary organic synthesis. wikipedia.org Their importance stems from their ability to participate in a diverse range of powerful cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me Reactions such as the Suzuki, Heck, and Sonogashira couplings, often catalyzed by transition metals like palladium, utilize aryl halides to construct complex molecular architectures from simpler starting materials. fiveable.me

The reactivity of aryl halides is influenced by the nature of the halogen. For instance, aryl iodides are often more reactive than the cheaper but less reactive aryl bromides and chlorides. springernature.com This has led to the development of methods like the aromatic Finkelstein iodination reaction to convert more accessible aryl bromides and chlorides into the more valuable aryl iodides. springernature.com Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium compounds, which are potent nucleophiles for forming new carbon-carbon bonds. wikipedia.org The versatility of aryl halides is further underscored by their use in palladium-catalyzed nitromethylation, offering a mild alternative to traditional formylation methods. organic-chemistry.org

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. medcraveonline.commedcraveonline.com They serve as important intermediates and protective groups in organic synthesis. organic-chemistry.org The ester functional group can be readily transformed into a variety of other functional groups. For example, hydrolysis of the ester yields the corresponding carboxylic acid, while reduction can produce primary alcohols. smolecule.com Benzoate esters can also be converted to amides, thioesters, and other ester derivatives, highlighting their synthetic utility. rsc.org

The esterification process itself can be achieved through various methods, including chemical catalysis (e.g., using strong acids like sulfuric acid) and enzymatic reactions, with the latter offering advantages in terms of selectivity and milder reaction conditions. medcraveonline.com The reactivity of the benzoate ester can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, for instance, can affect the susceptibility of the ester to nucleophilic attack. This tunable reactivity, combined with their relative stability, makes benzoate esters indispensable tools for chemists in the design and synthesis of complex organic molecules.

Ethyl 2-bromo-6-methylbenzoate is of particular academic interest due to its ortho-substituted pattern. The presence of a bromine atom and a methyl group at the 2- and 6-positions, respectively, creates a sterically hindered environment around the ester functionality. This steric hindrance influences the reactivity of the aromatic ring and the ester group, making it a valuable substrate for studying the effects of steric bulk on reaction outcomes.

The electronic properties of the substituents also play a crucial role. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group create a unique electronic environment on the aromatic ring. This electronic imbalance can direct the regioselectivity of further electrophilic aromatic substitution reactions. nih.gov For instance, the methyl group would typically direct incoming electrophiles to the ortho and para positions, but the existing bromine and the steric bulk significantly alter this directing effect.

The compound serves as a key intermediate in the synthesis of more complex, highly substituted aromatic compounds. The bromine atom can be readily transformed through cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or subjected to other transformations. This allows for the introduction of a wide range of functional groups in a controlled manner, making it a versatile building block for constructing intricate molecular architectures.

Research involving this compound and related ortho-substituted aryl halides has focused on several key areas. A significant portion of research has been dedicated to its synthesis and the development of efficient synthetic routes. These methods often involve the strategic bromination and esterification of a suitable precursor.

Another major research trajectory involves the use of this compound as a precursor in various coupling reactions. The presence of the bromo substituent makes it an ideal candidate for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic or optical properties.

Furthermore, the compound has been utilized in studies exploring the mechanisms of reactions involving sterically hindered aromatic systems. The ortho-substituents provide a model system to investigate how steric and electronic factors influence reaction rates and regioselectivity. This fundamental research contributes to a deeper understanding of organic reaction mechanisms and aids in the design of more efficient and selective synthetic methodologies. The unique substitution pattern of this compound also makes its derivatives interesting candidates for biological activity screening.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 1243389-08-3 |

| Synonyms | 2-bromo-6-methylbenzoic acid ethyl ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGDBKSBLPJWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Bromo 6 Methylbenzoate

Strategies for Regioselective Halogenation on the Aromatic Ring

The critical step in synthesizing the precursor, 2-bromo-6-methylbenzoic acid, is the regioselective bromination of 6-methylbenzoic acid. The challenge lies in directing the bromine atom to the position ortho to the carboxylic acid group and ortho to the methyl group, a sterically hindered position.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Direct electrophilic bromination of an aromatic ring is a fundamental transformation. In the case of 6-methylbenzoic acid, the directing effects of the existing substituents must be considered. The methyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. This would typically direct incoming electrophiles to the position meta to the carboxyl group and ortho/para to the methyl group.

Standard bromination with Br₂ and a Lewis acid catalyst like FeBr₃ on a related compound, m-xylene, results in bromination at the 4-position, which is para to one methyl group and ortho to the other. vedantu.com To achieve the desired 2-bromo substitution on 6-methylbenzoic acid, specialized reagents that can overcome these directing effects or operate under different mechanisms are necessary. Milder and more selective brominating agents, such as bromodimethylsulfonium bromide generated in situ, can offer improved regioselectivity compared to elemental bromine. acs.org Another approach involves using N-bromosuccinimide (NBS) under photochemical conditions, which can provide regioselective monobromination on activated aromatic rings at ambient temperatures. researchgate.net

Directed Ortho-Metalation (DoM) Approaches for Bromine Introduction

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The carboxylic acid group itself can serve as a potent DMG. semanticscholar.org

The synthesis of 2-bromo-6-methylbenzoic acid via DoM would involve the following steps:

Deprotonation: Treatment of 6-methylbenzoic acid with a strong lithium amide base like lithium diisopropylamide (LDA) or a sterically hindered alkyllithium such as s-butyllithium in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78°C). organic-chemistry.orguwindsor.ca The base first deprotonates the acidic carboxylic proton, forming a lithium carboxylate. This carboxylate group then directs a second equivalent of the base to deprotonate the C-H bond at the ortho position (C2).

Quenching with an Electrophilic Bromine Source: The resulting ortho-lithiated species is then quenched with an electrophilic bromine source. Suitable reagents include molecular bromine (Br₂), 1,2-dibromoethane, or hexachloroethane to introduce the bromine atom specifically at the C2 position. semanticscholar.org

This methodology offers excellent control over regioselectivity, directly functionalizing the desired position, which is often difficult to achieve through classical electrophilic aromatic substitution. organic-chemistry.org

Diazotization-Mediated Bromination Techniques from Aminated Precursors

The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto an aromatic ring starting from a primary aromatic amine. wikipedia.orgbyjus.com This approach is particularly useful for synthesizing substitution patterns that are not accessible through direct halogenation. organic-chemistry.org

The synthesis of 2-bromo-6-methylbenzoic acid using this technique would begin with 2-amino-6-methylbenzoic acid as the precursor. The synthetic sequence is as follows:

Diazotization: The amino group of 2-amino-6-methylbenzoic acid is converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HBr or H₂SO₄ at low temperatures (0–5 °C).

Sandmeyer Reaction: The resulting aryl diazonium salt is then treated with a solution of copper(I) bromide (CuBr). lscollege.ac.in This promotes the displacement of the diazonium group (-N₂⁺) with a bromide ion, yielding 2-bromo-6-methylbenzoic acid with the loss of nitrogen gas. byjus.com

This radical-nucleophilic aromatic substitution is highly efficient for the synthesis of aryl bromides and offers a distinct advantage in regiocontrol, as the position of the bromine is predetermined by the initial placement of the amino group. nih.gov

Esterification Protocols for Benzoic Acid Precursors

Once 2-bromo-6-methylbenzoic acid is synthesized, the final step is its conversion to Ethyl 2-bromo-6-methylbenzoate. The presence of two ortho substituents (bromo and methyl) makes the carboxylic acid sterically hindered, which can slow down standard esterification reactions.

Fischer Esterification Variants and Optimization

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. rug.nl For the synthesis of this compound, the reaction involves heating 2-bromo-6-methylbenzoic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com

Due to the steric hindrance around the carboxyl group, conventional Fischer esterification may require harsh conditions, leading to longer reaction times and potentially lower yields. rug.nl To overcome these limitations, several optimization strategies have been developed.

Microwave-Assisted Fischer Esterification: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. academicpublishers.org For sterically hindered benzoic acids, sealed-vessel microwave conditions can dramatically reduce reaction times from hours to minutes and improve yields. semanticscholar.orgresearchgate.net The high temperatures and pressures achieved in a sealed vessel drive the equilibrium toward the product. uwlax.edu For example, studies on substituted benzoic acids have shown that microwave-assisted esterification at elevated temperatures (e.g., 120-170 °C) for short durations (5-30 minutes) can lead to high yields of the corresponding esters. uwlax.edumdpi.com

| Method | Substrate | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 4-fluoro-3-nitro benzoic acid | H₂SO₄ (cat.), Ethanol, Reflux | Several hours | Moderate | semanticscholar.org |

| Microwave (Sealed-Vessel) | 4-fluoro-3-nitro benzoic acid | H₂SO₄ (cat.), Ethanol, 130°C | 15 min | Good | semanticscholar.org |

| Microwave (Sealed-Vessel) | Benzoic Acid | H₂SO₄ (cat.), Ethanol, 170°C | 5 min | 97% | uwlax.edu |

Transesterification Processes for Alkyl Benzoates

Transesterification is an alternative route where one ester is converted into another by reaction with an alcohol in the presence of a catalyst. researchgate.net This process could be used to synthesize this compound by starting with a different ester, such as Mthis compound.

The reaction involves treating the methyl ester with an excess of ethanol. The process can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Similar to Fischer esterification, a strong acid like H₂SO₄ is used as a catalyst. The mechanism involves protonation of the carbonyl oxygen, making the ester more electrophilic for attack by ethanol. youtube.com Using ethanol as the solvent helps to drive the equilibrium towards the formation of the ethyl ester.

Base-Catalyzed Transesterification: A strong base, such as sodium ethoxide (NaOEt) in ethanol, can also be used. youtube.com The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This process is typically faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent hydrolysis of the ester.

Transesterification is a viable alternative, especially if the corresponding methyl ester is more readily available or easier to synthesize and purify than the parent carboxylic acid. researchgate.netresearchgate.net

Installation and Modification of the Aromatic Methyl Group

The introduction and subsequent functionalization of the methyl group are critical steps in the synthesis of this compound. These strategies often involve either the direct installation of the methyl group onto a pre-functionalized aromatic ring or the modification of a methyl group on a suitable precursor.

A foundational method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. libretexts.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org For the synthesis of a precursor to this compound, one could envision the methylation of a brominated benzoic acid derivative. However, the Friedel-Crafts alkylation is subject to limitations, including the possibility of carbocation rearrangements and polyalkylation, which can complicate the synthesis of specifically substituted products. libretexts.org

A more controlled approach might involve the alkylation of a precursor that already contains other substituents to direct the position of the incoming methyl group. For instance, a suitably protected bromophenol or bromoaniline could be methylated, followed by further transformations to introduce the carboxylate group.

Table 1: Key Features of Friedel-Crafts Alkylation for Precursor Synthesis

| Parameter | Description | Catalyst Example | Potential Issues |

|---|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution | AlCl₃, FeBr₃ | Carbocation Rearrangements |

| Electrophile | Carbocation (R⁺) generated from an alkyl halide | - | Polyalkylation |

| Substrate | Aromatic ring (e.g., bromobenzene derivative) | - | Ring Deactivation by Electron-Withdrawing Groups |

An alternative strategy involves starting with a precursor that already contains the methyl group, such as 2-bromotoluene, and then functionalizing the methyl group itself. This "benzylic functionalization" takes advantage of the increased reactivity of the C-H bonds at the benzylic position.

Benzylic Bromination: The methyl group can be selectively halogenated, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction proceeds via a free-radical mechanism to form a benzyl bromide derivative (e.g., 2-bromo-6-(bromomethyl)benzene). This intermediate is highly versatile for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting 2-bromo-6-methylbenzoic acid is the direct precursor to the final product, which can then be esterified. More modern and milder methods for this oxidation exist, aligning with green chemistry principles.

Table 2: Common Reagents for Benzylic Functionalization

| Transformation | Reagent(s) | Intermediate/Product | Mechanism |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Benzyl Bromide | Free Radical Halogenation |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | Carboxylic Acid | Oxidation |

Catalytic Approaches in Multistep Synthesis Leading to this compound

Catalysis, particularly using transition metals, offers powerful tools for constructing complex organic molecules with high precision, often under milder conditions than classical methods. mdpi.com

Cross-coupling reactions catalyzed by transition metals like palladium are cornerstones of modern organic synthesis. mdpi.com These reactions allow for the formation of carbon-carbon bonds by coupling an organometallic reagent with an organic halide. mdpi.com In a synthesis targeting this compound, a cross-coupling reaction could be used to introduce the methyl group.

For example, a Suzuki-Miyaura coupling could be employed by reacting a di-halogenated benzoic acid ester (e.g., ethyl 2,6-dibromobenzoate) with a methylboronic acid derivative in the presence of a palladium catalyst. The selectivity of this reaction would be crucial to ensure only one of the bromine atoms is replaced. Other notable cross-coupling reactions include the Stille, Hiyama, and Sonogashira reactions. mdpi.com A patent for a related compound demonstrates the use of a palladium-catalyzed reaction between a bromo-substituted intermediate and potassium vinyl fluoroborate to build a more complex carbon skeleton. google.com

Table 3: Examples of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Organic Halide + Organoboron Compound | Mild conditions, high functional group tolerance |

| Negishi | Palladium or Nickel | Organic Halide + Organozinc Compound | High reactivity and selectivity |

| Heck | Palladium | Aryl/Vinyl Halide + Alkene | Forms substituted alkenes without organometallic reagents |

The final steps in the synthesis of this compound often involve selective transformations of functional groups.

Esterification: The most direct route to the final product is the esterification of 2-bromo-6-methylbenzoic acid. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.commdpi.com The reaction is an equilibrium process, and excess ethanol is often used to drive it towards the product.

Selective Reduction: In some synthetic routes, a nitro group might be used as a directing group or be present on a starting material. For instance, starting from a precursor like ethyl 2-bromo-6-nitrobenzoate, the nitro group would need to be transformed. Selective reduction of a nitro group to an amine can be accomplished using various reagents, including indium metal in the presence of ammonium (B1175870) chloride, which shows good selectivity and tolerance for other functional groups like esters and halides. orgsyn.org This amine could then be removed or converted to another group as needed.

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. wjpmr.com

For the synthesis of benzoic acid derivatives, several green approaches have been developed:

Greener Oxidants: Instead of stoichiometric heavy metal oxidants like permanganate or chromate, catalytic systems using cleaner oxidants are preferred. For example, aldehydes can be oxidized to carboxylic acids using hydrogen peroxide with a selenium catalyst in water, offering good to excellent yields under mild conditions. mdpi.com Similarly, catalysts based on oxone (2KHSO₅·KHSO₄·K₂SO₄) provide an inexpensive and environmentally friendly option for oxidative transformations. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat) can significantly reduce waste and simplify purification. wjpmr.comresearchgate.net For example, the synthesis of benzilic acid has been demonstrated in a solvent-free method by grinding the reactants together, resulting in a higher yield compared to conventional methods. wjpmr.com

Renewable Feedstocks: A long-term goal of sustainable chemistry is to use renewable resources instead of petrochemicals. Lignin, a major component of biomass, can be broken down into benzoic acid derivatives. rsc.org These lignin-based compounds can serve as platform chemicals for the synthesis of more complex molecules, providing a sustainable route for producing active pharmaceutical ingredients and other fine chemicals. rsc.org

Energy Efficiency: The use of solar energy to drive chemical reactions, such as the Solar Thermal Electrochemical Process (STEP), represents an innovative approach to sustainable synthesis. rsc.org This has been demonstrated for the synthesis of benzoic acid from toluene (B28343), where solar energy minimizes the carbon footprint of the process. rsc.org

By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable, reducing environmental impact while maintaining high efficiency.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| 2-bromotoluene |

| N-bromosuccinimide |

| Benzoyl peroxide |

| 2-bromo-6-(bromomethyl)benzene |

| Potassium permanganate |

| Chromic acid |

| 2-bromo-6-methylbenzoic acid |

| Ethyl 2,6-dibromobenzoate |

| Methylboronic acid |

| Potassium vinyl fluoroborate |

| Ethanol |

| Sulfuric acid |

| Hydrochloric acid |

| Ethyl 2-bromo-6-nitrobenzoate |

| Indium |

| Ammonium chloride |

| Hydrogen peroxide |

| Oxone |

| Benzilic acid |

| Toluene |

Solvent-Free and Atom-Economical Methodologies

The principles of minimizing waste and maximizing the incorporation of all materials used in the process into the final product are central to green chemistry. kahedu.edu.in Solvent-free reactions and processes with high atom economy are at the forefront of this endeavor, offering significant environmental and economic advantages.

Solvent-free synthesis, often conducted through mechanochemical methods (grinding or milling) or as solid-state reactions, eliminates the need for volatile organic compounds (VOCs). This directly reduces pollution, safety hazards, and the costs associated with solvent purchase and disposal. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in dedicated studies, the principles can be applied to its synthetic steps. For instance, the esterification of 2-bromo-6-methylbenzoic acid with ethanol could potentially be achieved under solvent-free conditions using a solid acid catalyst, a technique demonstrated for other ester preparations.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. kahedu.edu.in Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. The synthesis of this compound typically involves bromination and esterification, which can be designed for improved atom economy. For example, using molecular bromine (Br₂) in an electrophilic aromatic substitution reaction has a higher atom economy than methods employing brominating agents that leave behind substantial byproducts.

Recent research into atom-economical processes has highlighted the use of heterogeneous acid catalysts for amidation, a related transformation, which proceeds without stoichiometric activators, thereby increasing efficiency. acs.org Similar strategies could be envisioned for the synthesis of this compound. The table below illustrates a hypothetical comparison of atom economy for a key reaction step, based on methodologies applied to similar aromatic compounds.

Table 1: Comparison of Theoretical Atom Economy in Aromatic Bromination

| Method | Brominating Agent | Byproduct | Theoretical Atom Economy (%) |

|---|---|---|---|

| Classical Electrophilic Substitution | N-Bromosuccinimide (NBS) | Succinimide | ~58% |

Note: This table is illustrative and shows the potential for improving atom economy by selecting appropriate reagents for reactions analogous to those used in the synthesis of this compound.

Development of Recyclable Catalytic Systems

The transition from stoichiometric reagents to catalytic systems, particularly those that are recyclable, represents a significant advancement in chemical synthesis. Catalysts reduce the energy requirements of reactions and allow for the use of more benign reagents. When these catalysts can be easily recovered and reused, the process becomes more sustainable and cost-effective.

In the context of synthesizing this compound, recyclable catalysts can be applied to both the esterification of the carboxylic acid precursor and the bromination of the aromatic ring.

Heterogeneous Acid Catalysts for Esterification: Traditional esterification often uses homogeneous mineral acids like sulfuric acid, which are difficult to separate from the reaction mixture and generate acidic waste. mdpi.com The development of solid acid catalysts offers a solution. These materials, such as zeolites, ion-exchange resins, or metal oxides, possess acidic sites on their surface and are insoluble in the reaction medium. A study on the synthesis of various methyl benzoates demonstrated the high efficacy and recyclability of iron-supported zirconium/titanium solid acid catalysts. mdpi.com Such a system could be directly applicable to the ethylation of 2-bromo-6-methylbenzoic acid, allowing for easy separation of the catalyst by simple filtration and its reuse over multiple cycles with minimal loss of activity.

Recyclable Catalysts for Bromination: The bromination of aromatic compounds is a critical step. While classic methods use Lewis acids like AlCl₃ or FeBr₃, which are often consumed or deactivated during the reaction and workup, modern approaches focus on recyclable systems. An eco-friendly method for the bromination of various aromatic compounds has been investigated using a recyclable AlBr₃-Br₂ system in water, demonstrating a path toward greener halogenation processes. researchgate.net Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, including benzoic acid derivatives. nih.gov While often involving homogeneous catalysts, significant research is dedicated to immobilizing these palladium complexes on solid supports, thereby rendering them heterogeneous and recyclable.

The data below, drawn from research on catalytic systems for benzoate (B1203000) synthesis, illustrates the potential for recyclable catalysts.

Table 2: Performance of a Recyclable Solid Acid Catalyst in Methyl Benzoate Synthesis

| Catalyst Composition (Fe:Zr:Ti) | Substrate | Yield (%) after 6h | Recyclability (Yield after 5 cycles) |

|---|---|---|---|

| 2:1:1 | p-methylbenzoic acid | 95.2% | ~94% |

Source: Adapted from research on iron-supported Zr/Ti solid acid catalysts for methyl benzoate synthesis. mdpi.com This data showcases the viability of using such catalysts for the esterification step required for this compound.

By embracing these advanced methodologies, the synthesis of this compound can be aligned with the principles of modern, sustainable chemistry, leading to more efficient, economical, and environmentally responsible production.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 6 Methylbenzoate

Transformations Involving the Aryl Bromine Moiety

The carbon-bromine bond in ethyl 2-bromo-6-methylbenzoate is the primary site for a variety of chemical transformations, enabling the introduction of diverse functional groups onto the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex. uomustansiriyah.edu.iq

In the case of this compound, the ethyl ester group at the meta position to the bromine is electron-withdrawing and can contribute to the stabilization of a potential Meisenheimer intermediate. However, the ortho-methyl group is electron-donating, which can destabilize the carbanionic intermediate and thus retard the reaction rate. Furthermore, the steric bulk of the ortho-methyl group can hinder the approach of the nucleophile to the carbon atom bearing the bromine.

Recent studies have also proposed the existence of concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. researchgate.net The likelihood of a concerted versus a stepwise mechanism can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For this compound, the interplay of steric and electronic factors would likely necessitate forcing conditions for a successful SNAr reaction.

Hypothetical SNAr Reaction Data for this compound:

| Nucleophile | Conditions | Expected Product | Plausible Yield (%) |

|---|---|---|---|

| Sodium Methoxide | DMSO, 150 °C | Ethyl 2-methoxy-6-methylbenzoate | Low to Moderate |

| Sodium Azide | DMF, 120 °C | Ethyl 2-azido-6-methylbenzoate | Low |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is significantly influenced by the steric hindrance around the bromine atom.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The reaction is catalyzed by a palladium complex and requires a base. The steric hindrance posed by the ortho-methyl group in this compound presents a significant challenge for this coupling reaction. organic-chemistry.orgresearchgate.net Specialized bulky phosphine (B1218219) ligands are often required to facilitate the oxidative addition of the palladium catalyst to the sterically hindered aryl bromide and to promote the subsequent reductive elimination step. acs.orgrsc.orgrsc.org

Illustrative Suzuki-Miyaura Coupling Conditions for Sterically Hindered Aryl Bromides:

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product | Plausible Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene (B28343)/H2O | Ethyl 2-methyl-6-phenylbenzoate | Moderate to High |

| 4-Methoxyphenylboronic Acid | Pd2(dba)3 / RuPhos | CsF | Dioxane | Ethyl 2-(4-methoxyphenyl)-6-methylbenzoate | Moderate to High |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes. nih.govdntb.gov.ua The Heck reaction involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst and a base. nih.gov For this compound, the steric hindrance from the ortho-methyl group can again influence the efficiency of these reactions, potentially requiring higher catalyst loadings or more specialized ligands to achieve good yields. organic-chemistry.org

Potential Sonogashira and Heck Coupling Reactions of this compound:

| Coupling Partner | Reaction Type | Catalyst System | Base | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Sonogashira | Pd(PPh3)2Cl2 / CuI | Et3N | Ethyl 2-methyl-6-(phenylethynyl)benzoate |

The Negishi, Kumada, and Hiyama couplings offer alternative methods for carbon-carbon bond formation using organozinc, organomagnesium (Grignard), and organosilicon reagents, respectively. nih.govmit.edupitt.eduorganic-chemistry.org These reactions often exhibit different functional group tolerances and can be advantageous for specific substrates. The steric hindrance in this compound would still be a key factor influencing reactivity in these couplings. acs.orgorganic-chemistry.orgwikipedia.orgnih.gov The choice of catalyst and reaction conditions would be critical for achieving successful coupling. acs.orgacs.org

Overview of Potential Cross-Coupling Reactions:

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi | R-ZnX | Pd or Ni | Good functional group tolerance. nih.govpitt.edu |

| Kumada | R-MgX | Pd or Ni | Utilizes readily available Grignard reagents. organic-chemistry.org |

Organometallic Reagent Interactions (e.g., Grignard, Organolithium)

The interaction of this compound with highly reactive organometallic reagents like Grignard and organolithium reagents is complex. Two primary reaction pathways are possible: reaction at the carbon-bromine bond and reaction at the ester carbonyl group.

Formation of a Grignard reagent from this compound by reaction with magnesium metal would be challenging. The highly nucleophilic Grignard reagent, once formed, could readily attack the ester functionality of another molecule of the starting material, leading to a mixture of products. udel.eduwikipedia.orgresearchgate.netmasterorganicchemistry.comyoutube.com Similarly, halogen-lithium exchange with an organolithium reagent would produce an aryllithium species that is also highly nucleophilic towards the ester group. saylor.orgwikipedia.orgacs.orgorganicchemistrydata.orgucalgary.caresearchgate.net

A more likely outcome when treating this compound with Grignard or organolithium reagents is the direct nucleophilic attack at the ester carbonyl. This would lead to the formation of a tertiary alcohol after acidic workup. udel.eduyoutube.comucalgary.ca

Expected Products from Reactions with Organometallic Reagents:

| Reagent | Plausible Reaction Pathway | Expected Product (after workup) |

|---|---|---|

| Methylmagnesium Bromide (2 eq.) | Nucleophilic addition to the ester | 2-(2-Bromo-6-methylphenyl)propan-2-ol |

Reactivity of the Ester Functional Group

The reactivity of the ester functional group in this compound is a central aspect of its chemical behavior, allowing for a variety of transformations. The electronic environment of the ester, influenced by the ortho-bromo and ortho-methyl substituents, plays a significant role in modulating its reactivity towards hydrolysis, amidation, and reduction.

Hydrolysis and Saponification Kinetics

For instance, the hydrolysis of methyl-2-[2′-oxo-3′-(2″- chloro-6″-fluorophenyl)propyl]benzoate in the presence of hydroxide (B78521) ions has been shown to proceed through the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net The pseudo-first-order rate constant for this type of reaction is dependent on the hydroxide ion concentration. researchgate.net Similarly, the hydrolysis of ethyl 2-(aminosulfonyl)benzoate has been observed to be acid-catalyzed and follows pseudo-first-order kinetics, with the rate constant increasing with both temperature and pH. nih.gov

The kinetics of saponification are influenced by the steric hindrance provided by the ortho-substituents. The presence of the methyl group at the C6 position can sterically hinder the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon of the ester. This steric effect would be expected to decrease the rate of saponification compared to less substituted benzoates.

Table 1: Factors Influencing Hydrolysis and Saponification Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Steric Hindrance | Decreases rate | The ortho-methyl group impedes the nucleophilic attack of hydroxide ions on the carbonyl carbon. |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. nih.gov |

| pH (Basic Conditions) | Increases rate | Higher concentration of the hydroxide nucleophile drives the reaction forward. researchgate.netnih.gov |

| pH (Acidic Conditions) | Increases rate | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. nih.gov |

Amidation and Transamidation Reactions

The conversion of the ester group in this compound to an amide can be achieved through amidation reactions. These reactions typically involve the reaction of the ester with an amine. While direct amidation of unactivated esters can be challenging, recent advancements in catalysis have provided efficient methods.

For example, the amidation of unactivated methyl esters can be mediated by air- and moisture-stable half-sandwich Ni(II)–NHC (N-heterocyclic carbene) complexes, such as [CpNi(IPr)Cl]. nih.gov This catalytic system promotes the selective cleavage of the O–C(O) bond, facilitating the formation of the amide bond. nih.gov The reaction of this compound with an amine in the presence of such a catalyst would be expected to yield the corresponding N-substituted 2-bromo-6-methylbenzamide.

Transamidation, the conversion of one amide to another, is also a related and important transformation in organic synthesis. nih.gov While not directly applicable to the ester functionality, the principles of activating C-O bonds in esters for amidation are similar to the activation of C-N bonds in amides for transamidation. nih.gov

Reductive Transformations to Alcohols and Aldehydes

The ester functional group of this compound can be reduced to either a primary alcohol (2-bromo-6-methylphenyl)methanol (B1439823) or an aldehyde (2-bromo-6-methylbenzaldehyde). The choice of reducing agent is crucial in determining the final product.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the primary alcohol. The reaction proceeds through the formation of an aldehyde intermediate which is further reduced in situ.

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for the partial reduction of esters to aldehydes. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

Table 2: Reagents for Reductive Transformations of this compound

| Desired Product | Reagent | Typical Conditions |

| (2-bromo-6-methylphenyl)methanol (Alcohol) | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| 2-bromo-6-methylbenzaldehyde (Aldehyde) | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene or hexane, low temperature (e.g., -78 °C) |

Chemical Conversions of the Aromatic Methyl Group

The methyl group attached to the aromatic ring of this compound is also a site for chemical transformations, primarily through oxidation or radical functionalization.

Oxidation Reactions to Carboxylic Acid or Aldehyde

The aromatic methyl group can be oxidized to a carboxylic acid (2-bromo-6-(ethoxycarbonyl)benzoic acid) or an aldehyde (2-bromo-6-formylbenzoate). The outcome of the oxidation depends on the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the methyl group completely to a carboxylic acid. A process using tert-butyl hydroperoxide with microwave irradiation has also been shown to oxidize methyl groups on aromatic rings to carboxylic acids. google.com The oxidation of one methyl group can be influenced by the electronic nature of the other substituents on the ring. google.com

Selective oxidation to the aldehyde is more challenging as aldehydes are themselves susceptible to further oxidation. However, specific methods have been developed for this transformation. One such method is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) followed by hydrolysis.

Radical Functionalization and Benzylic Derivatization

The benzylic position of the methyl group is susceptible to radical reactions, allowing for the introduction of various functional groups. A common method for benzylic functionalization is through free radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This would lead to the formation of ethyl 2-bromo-6-(bromomethyl)benzoate.

Once the benzylic position is halogenated, it becomes a versatile handle for further derivatization through nucleophilic substitution reactions. For example, the benzylic bromide can be displaced by a variety of nucleophiles, such as cyanides, azides, or alkoxides, to introduce a range of functional groups. This allows for the synthesis of a diverse array of derivatives of this compound.

Chemoselectivity Challenges and Ortho-Substituent Effects in Aromatic Reactions

The reactivity of this compound in aromatic reactions is profoundly influenced by the substituents on the benzene (B151609) ring. The ethyl ester, bromo, and methyl groups each exert electronic and steric effects that create significant challenges in predicting and controlling reaction selectivity.

The primary factor governing the chemoselectivity of this molecule is severe steric hindrance. nih.govresearchgate.net The positioning of the bromo and methyl groups at the ortho positions (C2 and C6) flanking the ethyl ester group creates a crowded environment around the aromatic ring. This steric congestion physically blocks the approach of incoming reagents, particularly at the positions adjacent to the existing substituents. Consequently, reactions that might be electronically favored may be kinetically inhibited. Studies on various 2,6-disubstituted benzoic acid derivatives have shown that such substitution patterns can markedly lower reaction rates and even prevent interaction with active sites, such as transporters in biological systems. nih.govresearchgate.net

From an electronic standpoint, the substituents have competing influences:

Bromo Group: The bromine atom is an ortho-, para-directing group. However, it is also a deactivating group, meaning it withdraws electron density from the aromatic ring through its inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles.

Methyl Group: The methyl group is an ortho-, para-directing activator. It donates electron density to the ring via an inductive effect, thereby increasing the ring's nucleophilicity and favoring electrophilic attack.

Ethyl Ester Group: This group is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects.

The combination of these effects makes predicting the site of further substitution complex. While the methyl group activates the ring, and both the bromo and methyl groups would direct an incoming electrophile to the C4 (para) position, the overwhelming steric hindrance from the ortho substituents often dictates the course of the reaction, or prevents it altogether.

| Substituent | Position | Electronic Effect | Directing Effect | Steric Effect |

|---|---|---|---|---|

| -Br (Bromo) | 2 | Deactivating (Inductive Withdrawal) | Ortho, Para | High |

| -CH₃ (Methyl) | 6 | Activating (Inductive Donating) | Ortho, Para | Moderate |

| -COOCH₂CH₃ (Ethyl Ester) | 1 | Deactivating (Resonance/Inductive Withdrawal) | Meta | High |

Detailed Reaction Kinetics and Mechanistic Pathway Elucidation

The kinetics of reactions involving this compound are largely dictated by the steric and electronic factors outlined previously. The significant steric hindrance imposed by the two ortho substituents (bromo and methyl) dramatically slows the rate of reactions that involve attack at either the aromatic ring or the carbonyl carbon of the ester.

For reactions such as electrophilic aromatic substitution, the approach of an electrophile is severely impeded, leading to slow reaction rates compared to less substituted analogs. Similarly, nucleophilic attack at the ester's carbonyl carbon for reactions like hydrolysis is also sterically hindered. Research on the hydrolysis of other ortho-substituted benzoate (B1203000) esters has established a clear relationship between the size of the ortho-substituent and a decrease in the reaction rate, a principle that applies directly to this compound.

The mechanistic pathways for reactions involving this compound are varied. The bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a route to form new carbon-carbon or carbon-heteroatom bonds. However, the mechanism of these reactions is also affected by the ortho-substituents, which can hinder the crucial oxidative addition step to the metal catalyst. This often requires more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve reasonable reaction rates.

A complete understanding of a chemical reaction's kinetics and mechanism requires an analysis of its energy landscape, particularly the structure and energy of the transition state. nih.govrsc.org The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction.

For this compound, any reaction involving the aromatic ring or the adjacent ester group will proceed through a high-energy transition state. The steric repulsion between the ortho-bromo and ortho-methyl groups and the incoming reactant or catalyst increases the instability of the transition state. This leads to a higher activation energy compared to sterically unencumbered analogs. Computational methods, such as density functional theory (DFT), are often employed to model these transition states and quantify the energy barriers. mdpi.com

The energy landscape for a reaction like electrophilic aromatic substitution would show a significant energy barrier to form the sigma complex (arenium ion) intermediate. The stability of this intermediate is also compromised because the bulky ortho groups can interfere with the optimal planar geometry required for effective resonance stabilization. This elevated transition state energy directly translates to slower reaction kinetics.

| Substituent Pattern | Relative Steric Hindrance | Qualitative Effect on Transition State Energy | Predicted Impact on Reaction Rate |

|---|---|---|---|

| Unsubstituted (Ethyl Benzoate) | Low | Baseline | Fastest |

| Mono-ortho (e.g., Ethyl 2-methylbenzoate) | Moderate | Increased | Slower |

| Di-ortho (this compound) | High | Significantly Increased | Slowest |

The key relationships are:

Steric Dominance: The reactivity of the aromatic ring and the ester functional group is primarily controlled by steric hindrance from the 2,6-substituents. This steric effect often overrides the electronic directing effects that would typically govern aromatic substitution patterns.

Reduced Carbonyl Reactivity: The ester group is less susceptible to nucleophilic attack (e.g., hydrolysis, amidation) than in unhindered benzoates due to the steric shielding of the carbonyl carbon.

Hindered Halogen Reactivity: While the carbon-bromine bond provides a reactive site for cross-coupling reactions, its accessibility is reduced. This necessitates the use of specialized, often bulky, phosphine ligands on the metal catalyst which can effectively reach into the sterically crowded environment to facilitate the reaction.

These relationships make this compound a useful substrate for studying the limits of certain reactions and for developing more robust catalytic systems that can overcome significant steric challenges.

| Structural Feature | Associated Reactivity | Primary Controlling Factor |

|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | Steric Hindrance (Inhibiting) |

| Ester Carbonyl (C=O) | Nucleophilic Acyl Substitution | Steric Hindrance (Inhibiting) |

| C-Br Bond | Metal-Catalyzed Cross-Coupling | Steric Hindrance (Inhibiting); Electronic Nature of Bromine (Enabling) |

| C-H bonds of Methyl Group | Radical Halogenation (Side-chain) | Reaction Conditions (Light/Heat) |

Advanced Structural Elucidation and Spectroscopic Analysis for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For Ethyl 2-bromo-6-methylbenzoate, various NMR experiments can reveal not only its basic connectivity but also its complex spatial arrangements and dynamic behavior.

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems where spectral overlap can occur.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show a distinct correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also reveal couplings between the adjacent aromatic protons on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming assignments for the ethyl group's -CH₂ and -CH₃, the aromatic C-H carbons, and the methyl group attached to the ring.

| Predicted 2D NMR Correlations for this compound | |||

|---|---|---|---|

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMQC/HSQC Correlation (Carbon) | Key Expected HMBC Correlations (Carbon) |

| Ethyl -CH₂ | Ethyl -CH₃ | -CH₂ | Carbonyl (C=O), Ethyl -CH₃ |

| Ethyl -CH₃ | Ethyl -CH₂ | -CH₃ | Ethyl -CH₂, Carbonyl (C=O) |

| Aromatic -CH₃ | None | Aromatic -CH₃ | C2, C6, C1 (Aromatic Carbons) |

| Aromatic Protons (H3, H4, H5) | Adjacent Aromatic Protons | Aromatic C-H | Adjacent Aromatic Carbons, Carbonyl (C=O) |

The two bulky ortho substituents (bromo and methyl) on the benzene ring sterically hinder the free rotation of the ester group around the C(aryl)-C(carbonyl) single bond. This restricted rotation makes this compound an ideal candidate for dynamic NMR (DNMR) studies. nih.govauremn.org.br

By recording NMR spectra at various temperatures, it is possible to study the kinetics of this rotational process. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformers. As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. Analyzing the line shapes of the signals over this temperature range allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive data on bond lengths, bond angles, and torsional angles.

An SC-XRD analysis of this compound would provide exact coordinates of each atom in the crystal lattice. This allows for the precise measurement of all geometric parameters. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related structures, such as ethyl 2,6-dimethoxybenzoate, reveals key expected features. mdpi.comresearchgate.net

The benzene ring would be essentially planar. A critical parameter would be the dihedral angle between the plane of the aromatic ring and the plane of the ester group (O=C-O). Due to the steric clash with the ortho-bromo and ortho-methyl groups, this angle is expected to be significant, with the ester group twisted out of the ring's plane to minimize repulsive forces. This contrasts with less substituted benzoates where greater co-planarity is often observed.

| Typical Bond Lengths and Angles Expected from SC-XRD | |

|---|---|

| Parameter | Expected Value |

| C=O Bond Length | ~1.20 Å |

| C(aryl)-C(carbonyl) Bond Length | ~1.50 Å |

| C(aryl)-Br Bond Length | ~1.90 Å |

| O=C-O Bond Angle | ~125° |

| C(aryl)-C(carbonyl)-O Bond Angle | ~115° |

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in a crystal. rsc.org The packing is governed by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, these interactions would include:

Dipole-Dipole Interactions: The polar ester group and the carbon-bromine bond create molecular dipoles that will orient to maximize electrostatic attraction.

Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) which can interact favorably with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (a Br···O interaction). researchgate.net

Weak C-H···O Hydrogen Bonds: The aromatic and alkyl protons can act as weak hydrogen bond donors to the ester oxygens of adjacent molecules.

These combined interactions dictate the final crystal lattice, influencing physical properties such as melting point and solubility. The analysis of these packing motifs is crucial for the field of crystal engineering. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies at which it vibrates, making these techniques excellent for functional group identification. mdpi.comresearchgate.net

For this compound, the key vibrational modes would confirm the presence of all its constituent parts. The exact position of these peaks can be subtly influenced by the electronic effects of the substituents. For example, the electron-withdrawing nature of the bromine atom and the steric crowding around the ester could slightly shift the frequency of the carbonyl stretch compared to a simpler compound like ethyl benzoate (B1203000). These techniques are also valuable for monitoring chemical reactions, for instance, by observing the appearance of the characteristic ester C=O peak during its synthesis. researchgate.net

| Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic -CH₂, -CH₃) | 3000 - 2850 |

| C=O Stretch (Ester) | 1730 - 1715 masterorganicchemistry.com |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 |

| C-O Stretch (Ester) | 1300 - 1100 |

| C-Br Stretch | 680 - 515 |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Abundance Profiling

Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by providing information on its molecular weight and fragmentation behavior upon ionization. The presence of a bromine atom significantly influences its mass spectrum, particularly the isotopic pattern of the molecular ion peak.

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. libretexts.org This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1 (50.7% and 49.3%, respectively). libretexts.org Consequently, the mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and an (M+2)⁺ peak of almost identical height.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. chemguide.co.uk For this compound, several characteristic fragmentation pathways are anticipated, typical for aromatic esters and halogenated compounds. libretexts.orgyoutube.com Common fragmentation patterns include the loss of the ethoxy group, cleavage of the ester bond, and loss of the halogen atom.

Key Fragmentation Pathways:

Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters involves the cleavage of the C-O bond, leading to the formation of a stable acylium ion.

Loss of an Ethyl Radical (•CH₂CH₃): Alpha-cleavage next to the oxygen atom can result in the loss of the ethyl group. libretexts.orgyoutube.com

Formation of Tropylium (B1234903) Ion: Aromatic compounds can undergo rearrangement to form the stable tropylium cation (C₇H₇⁺) or its substituted derivatives, often observed at m/z 91 for toluene-like structures. youtube.com

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of the bromine atom. youtube.commiamioh.edu

The following table details the predicted major fragments for this compound.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 242/244 | Molecular Ion | [C₁₀H₁₁BrO₂]⁺• | Shows characteristic 1:1 isotopic pattern for bromine. |

| 197/199 | Loss of Ethoxy Radical | [C₈H₆BrO]⁺ | Represents the loss of •OCH₂CH₃ (45 Da). |

| 183/185 | Benzoyl Cation Derivative | [C₇H₄BrO]⁺ | Results from the loss of the entire ethoxy group and a methyl hydrogen rearrangement, or similar processes. |

| 163 | Loss of Bromine | [C₁₀H₁₁O₂]⁺ | Represents the loss of the Br radical (79/81 Da). |

| 119 | Substituted Tropylium Ion | [C₈H₇O]⁺ | A possible fragment arising from ring rearrangement and loss of Br. |

Chiroptical Spectroscopy for Studies of Enantiomeric Excess (if applicable to chiral derivatives)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy is not applicable to the compound itself. However, this analytical method would become essential for the analysis of any chiral derivatives synthesized from this precursor.

Should this compound be used as a starting material to create a molecule with one or more chiral centers, chiroptical techniques would be indispensable for characterizing the resulting enantiomers or diastereomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

The primary chiroptical spectroscopic methods include:

Optical Rotation (OR): Measures the angle to which a chiral compound rotates the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral molecule.

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. ECD spectra provide information about the stereochemistry of molecules with chromophores. nih.gov

Vibrational Circular Dichroism (VCD): An infrared spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared radiation by a chiral molecule. nih.gov

These techniques are crucial for determining the enantiomeric excess (e.e.), which quantifies the purity of a chiral sample, and for assigning the absolute configuration of the stereocenters, often by comparing experimental data with quantum chemical calculations. nih.gov For instance, if a chiral substituent were introduced to the benzoate ring or the ethyl group, ECD could be used to study the resulting stereoisomers. nih.gov

The table below summarizes the application of these techniques for potential chiral derivatives.

| Technique | Principle | Application for Chiral Derivatives |

|---|---|---|

| Optical Rotation (OR) | Measures rotation of plane-polarized light. | Determination of optical purity and enantiomeric excess (e.e.). |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Determination of absolute configuration and conformational analysis. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | Provides detailed structural and conformational information in solution. |

Theoretical and Computational Investigations of Ethyl 2 Bromo 6 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and derive various molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. The process begins with defining a starting molecular structure, which is then computationally optimized to find its lowest energy state, corresponding to the most stable three-dimensional arrangement of its atoms. This optimization provides key data such as bond lengths, bond angles, and dihedral angles. While specific DFT studies on substituted ethyl benzoates exist, data for Ethyl 2-bromo-6-methylbenzoate, including its optimized geometry and predicted energy, is not present in the available literature.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, specific calculations detailing the energies of the HOMO, LUMO, and the resulting energy gap have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactive sites. The map uses a color scale to show regions of positive and negative electrostatic potential. Red or yellow areas indicate negative potential, typically associated with lone pairs of electrons and nucleophilic sites, while blue or green areas indicate positive potential, corresponding to electrophilic sites. An MEP map for this compound would reveal the electrophilic and nucleophilic regions, guiding predictions about its intermolecular interactions. However, no such specific MEP analysis for this compound is available in published research.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry also allows for the prediction of how a molecule will behave in a chemical reaction, including the identification of transition states and the simulation of spectroscopic data.

Transition State Characterization and Reaction Coordinate Analysis

To understand the mechanism of a chemical reaction, chemists use computational methods to identify the transition state—the highest energy point along the reaction pathway. By characterizing the transition state and analyzing the reaction coordinate (the path of lowest energy from reactants to products), researchers can calculate the activation energy, which determines the reaction rate. Such analyses are complex and have been performed for various organic reactions. However, studies detailing the transition states and reaction coordinates for reactions involving this compound are not found in the existing literature.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations are valuable for interpreting experimental spectra and confirming molecular structures. For example, DFT calculations can provide theoretical IR spectra that, when compared to experimental data, help in assigning specific vibrational modes to observed absorption bands. Similarly, NMR chemical shifts can be calculated to aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. While this is a common application of computational chemistry, published calculated spectroscopic parameters for this compound are unavailable.

Conformational Analysis and Energy Landscapes

The conformational preferences of this compound are significantly influenced by the steric hindrance imposed by the ortho-substituents, the bromo and methyl groups. Computational studies on analogous ortho-substituted benzoate (B1203000) esters provide insight into the likely low-energy conformations and the rotational energy landscape of this molecule.

A key structural feature of ortho-disubstituted benzoates is the torsional angle between the plane of the aromatic ring and the plane of the ester group. In unsubstituted ethyl benzoate, a planar conformation is favored, allowing for resonance stabilization between the carbonyl group and the aromatic ring. However, the presence of bulky ortho-substituents, as in this compound, is expected to force the ester group out of the plane of the benzene (B151609) ring to minimize steric repulsion.

Studies on structurally similar compounds, such as ethyl 2,6-dimethoxybenzoate, have shown that the two ortho-methoxy substituents compel the ethyl ester group to adopt a conformation that is essentially orthogonal to the aromatic ring. mdpi.com This perpendicular arrangement, while electronically less favored due to the disruption of resonance, is sterically necessary. A similar effect is observed in 2,6-dimethyl derivatives of methyl benzoate, where the ester group is also perpendicular to the ring. rsc.org

Based on these analogous systems, the dominant conformation of this compound is predicted to have the ethyl ester group twisted significantly out of the plane of the benzene ring. The energy landscape is likely characterized by a deep and relatively broad energy minimum at a torsional angle approaching 90 degrees. The rotational energy barrier for the C(aryl)-C(carbonyl) bond is expected to be substantial due to the severe steric clashes that would occur in a planar or near-planar conformation.

Table 1: Predicted Torsional Angles for this compound based on Analogous Compounds

| Compound | Ortho-Substituents | Observed/Predicted Torsional Angle (Ring vs. Ester) | Reference |

| Ethyl 2,6-dimethoxybenzoate | -OCH3, -OCH3 | ~88.6° | mdpi.com |

| 2,6-dimethyl methyl benzoate | -CH3, -CH3 | Perpendicular | rsc.org |

| This compound (Predicted) | -Br, -CH3 | ~90° | N/A |

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Computational modeling of similar aromatic esters, such as methyl benzoate, in binary mixtures with alcohols has highlighted the role of the carbonyl oxygen as a hydrogen bond acceptor. ijert.org In the absence of hydrogen bond donors, the dominant interactions for this compound with itself would be a combination of dispersive forces and dipole-dipole interactions. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that could further influence molecular packing.

A molecular dynamics simulation of this compound would likely reveal a complex liquid structure governed by a balance of these forces. The modeling of its interactions with different solvents or biological macromolecules would be crucial for understanding its behavior in various environments. For instance, studies on the interaction of benzoic acid and benzoate with model membranes have shown that these simple aromatic molecules can penetrate and interact with lipid bilayers, a process governed by a combination of hydrophobic and electrostatic interactions. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Contributing Functional Groups | Expected Significance |

| Van der Waals Forces | Entire molecule (aromatic ring, ethyl, methyl, and bromo groups) | High |

| Dipole-Dipole Interactions | Ester group (C=O) | Moderate to High |

| Halogen Bonding | Bromo group | Possible |

| Weak C-H···O Hydrogen Bonding | Methyl/Ethyl C-H and Carbonyl Oxygen | Low |

Studies of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. Theoretical and computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting and understanding the NLO response of molecules like this compound.

The NLO properties of a molecule are related to its response to a strong electromagnetic field, which can be quantified by parameters such as the first and second hyperpolarizabilities (β and γ, respectively). For a molecule to exhibit a significant second-order NLO response (related to β), it typically requires a non-centrosymmetric structure and a significant change in dipole moment upon electronic excitation. This is often achieved in "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

In the case of this compound, the ester group acts as an electron-withdrawing group. The bromine and methyl substituents, while not strong donors or acceptors, do influence the electronic distribution in the aromatic ring. Computational studies on substituted aromatic esters have shown that the nature and position of substituents can significantly impact the second harmonic generation (SHG) activity. researchgate.net

A theoretical investigation of the NLO properties of this compound would involve:

Geometry optimization to determine the ground-state structure.

Calculation of the dipole moment and polarizability.

Computation of the first and second hyperpolarizabilities using methods like time-dependent DFT (TD-DFT). nih.gov

The results of such calculations would provide a quantitative measure of the molecule's potential for NLO applications. For instance, studies on other organic compounds have shown that strategic substitution can enhance the NLO response. mdpi.comnih.gov While this compound itself may not be an optimized NLO material, computational analysis of its properties can contribute to the broader understanding of structure-property relationships in NLO chromophores.

Table 3: Key Parameters in the Computational Study of NLO Properties

| Parameter | Symbol | Description | Computational Method |

| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. | DFT |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an electric field. | DFT |

| First Hyperpolarizability | β | A measure of the second-order NLO response. | TD-DFT |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response. | TD-DFT |

Applications As a Versatile Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Compounds

The presence of both a reactive bromine atom, amenable to various cross-coupling reactions, and an ester group that can be further manipulated, positions Ethyl 2-bromo-6-methylbenzoate as a valuable starting material for the synthesis of complex aromatic and heterocyclic systems.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.netepa.gov While direct examples of the use of this compound in the synthesis of PAHs are not extensively documented in readily available literature, its structure is well-suited for established synthetic strategies. Aryl bromides are common precursors in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for the formation of carbon-carbon bonds essential for building the core structures of PAHs. ed.ac.uk

For instance, the bromine atom on this compound can serve as a handle for coupling with various organometallic reagents or alkenes to extend the aromatic system. Subsequent intramolecular cyclization reactions, often facilitated by the ester group or its derivatives, can then be employed to form the fused ring systems characteristic of PAHs. The steric hindrance provided by the ortho-methyl group can influence the regioselectivity of these reactions, potentially leading to the formation of specific PAH isomers. Bromo-functionalized PAHs are also valuable intermediates for further functionalization to create materials with tailored electronic properties. ed.ac.uk

Synthesis of Nitrogen and Oxygen Heterocycles

The utility of 2-bromobenzoic acid derivatives as precursors for nitrogen-containing heterocycles is well-established, suggesting a similar role for this compound. researchgate.netdoi.org The bromine atom can be displaced by nitrogen nucleophiles through transition-metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of amine functionalities, which can then undergo intramolecular cyclization with the ester group to form a variety of nitrogen heterocycles, including quinolines and other fused systems. organic-chemistry.orgclockss.org